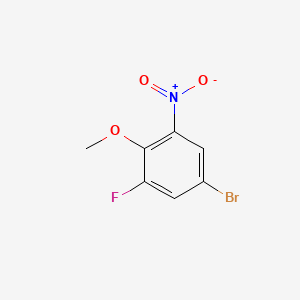
4-Bromo-2-fluoro-6-nitroanisole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-2-fluoro-6-nitroanisole often involves multi-step chemical processes including diazonium salt formation, Gattermann reactions, and Schiemann reactions. For example, the synthesis of 2-Bromo-6-fluorotoluene, a related compound, demonstrates the use of these reactions to introduce bromo and fluoro substituents onto a toluene ring, achieving a yield of 51.8% (Li Jiang-he, 2010). Although the synthesis of 4-Bromo-2-fluoro-6-nitroanisole itself is not directly mentioned, similar strategies can be employed for its production, highlighting the importance of optimizing reaction conditions to achieve high yields.
Molecular Structure Analysis
Quantum mechanical studies provide insight into the molecular structure and vibrational spectroscopy of related nitroanisole compounds. For instance, a study on 4-bromo-3-nitroanisole involved the use of FT-IR, FT-Raman spectroscopy, and DFT calculations to analyze its structure and vibrational frequencies, offering parallels to the structural analysis of 4-Bromo-2-fluoro-6-nitroanisole (V. Balachandran & V. Karunakaran, 2013). Such studies are crucial for understanding the electron distribution and reactivity of the compound.
Applications De Recherche Scientifique
Photoreactions and Photoprobes
Nucleophilic Photosubstitution : 2-Fluoro-4-nitroanisole, a related compound, demonstrates potential as a biochemical photoprobe due to its nucleophilic photosubstitution reactions with various amines. The high thermal stability and limiting quantum yield values indicate its suitability in photoreactions, suggesting a similar potential for 4-Bromo-2-fluoro-6-nitroanisole in biochemical applications (Pleixats et al., 1989).
Triplet Excited States in Photoreactions : Studies on 2-fluoro-4-nitroanisole reveal dual mechanistic pathways involving different triplet excited states during photoreactions, which could be relevant for understanding the photoreactive properties of 4-Bromo-2-fluoro-6-nitroanisole (Pleixats & Marquet, 1990).
Synthesis and Chemical Properties
Synthesis Techniques : 4-Bromo-3-methylanisole, a chemically similar compound, is synthesized using a continuous homogeneous bromination technology in a microreaction system. This method shows superior control of byproducts and could be adapted for the synthesis of 4-Bromo-2-fluoro-6-nitroanisole, enhancing its production efficiency and purity (Xie et al., 2020).
Fluorination of Aromatic Compounds : Research on the fluorination of aromatic compounds, including 4-nitroanisole, to produce 2-fluoro-4-nitroanisole, suggests methods for introducing fluorine atoms into aromatic structures, which could be applicable for synthesizing variants like 4-Bromo-2-fluoro-6-nitroanisole (Fedorov et al., 2015).
Spectroscopic Analysis and Molecular Studies
Vibrational Spectroscopy : A quantum mechanical study of 4-bromo-3-nitroanisole, a structurally similar compound, using FT-IR and FT-Raman spectroscopy, provides insights into the effects of substituents like bromine and nitro groups on benzene. This information is valuable for understanding the molecular structure and properties of 4-Bromo-2-fluoro-6-nitroanisole (Balachandran & Karunakaran, 2013).
Biochemical Photoprobes for Protein Studies : The photoreactions of 2-fluoro-4-nitroanisole with bovine pancreatic ribonuclease A and model nucleophiles suggest that 2-fluoro-4-nitrophenyl ethers, which are chemically related to 4-Bromo-2-fluoro-6-nitroanisole, are effective biochemical photoprobes for protein studies (Marquet et al., 1993).
Environmental Interactions and Stability
- Anaerobic Coupling Reactions : A study on 4-nitroanisole, a structurally similar compound, reveals its susceptibility to anaerobic coupling reactions forming azo dimers. This indicates the potential environmental persistence and transformation of related compounds like 4-Bromo-2-fluoro-6-nitroanisole, which is important for assessing its environmental impact (Kadoya et al., 2018).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .
Propriétés
IUPAC Name |
5-bromo-1-fluoro-2-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCAYLYLJKBSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339595 | |
| Record name | 4-Bromo-2-fluoro-6-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-6-nitroanisole | |
CAS RN |
74266-66-3 | |
| Record name | 4-Bromo-2-fluoro-6-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluoro-6-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




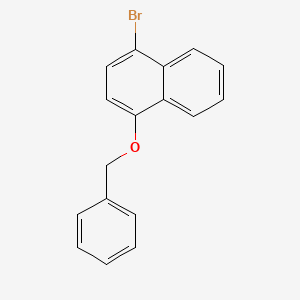

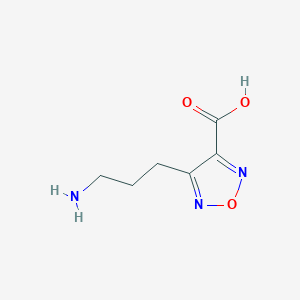
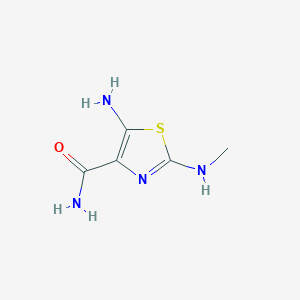

![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)
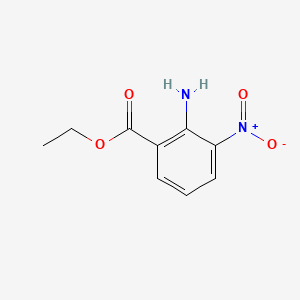
![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)
![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)
![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)
![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)